2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c12-9-3-1-8(2-4-9)10-7-14-11(15-10)5-6-13;;/h1-4,7H,5-6,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNFZXXIHXMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CCN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Construction and Substitution
- The imidazole ring is commonly synthesized via condensation reactions involving appropriate aldehydes, amines, and other nitrogen sources under reflux conditions.
- The 4-(4-fluorophenyl) substituent is introduced either by starting with a 4-fluorophenyl-substituted aldehyde or by nucleophilic substitution on an imidazole precursor.
- Literature reports indicate that alkylation or substitution on chlorinated or methanesulfonyl-activated pyrimidine or imidazole intermediates is effective for introducing the fluorophenyl group with good regioselectivity.
Ethanamine Side Chain Introduction
- The ethanamine moiety is introduced via reductive amination or nucleophilic substitution reactions.
- For instance, a primary amine precursor can be synthesized by reduction of azides obtained through Mitsunobu reactions on suitable intermediates, as described in related pyrimidine-imidazole syntheses.
- Reductive amination of aldehyde intermediates with 2-aminoethanol derivatives or direct substitution on halogenated intermediates are also reported strategies.
Salt Formation: Dihydrochloride Preparation
- The free base amine is converted to the dihydrochloride salt by treatment with methanolic hydrochloric acid or gaseous HCl in methanol.
- This salt formation enhances aqueous solubility and stabilizes the compound for handling and storage.
- The dihydrochloride salt typically precipitates out upon addition of methanolic HCl and can be isolated by filtration.
Representative Synthetic Route (Literature-Informed)
Detailed Research Findings and Data
- The synthesis benefits from mild conditions such as room temperature to moderate heating (up to 60 °C) and common solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and methanol.
- Alkylation reactions often require bases like sodium hydride (NaH) and phase transfer catalysts such as tetrabutylammonium iodide (TBAI) to improve yields and selectivity.
- Boc protection and deprotection strategies are employed in multi-step syntheses to protect amine functionalities during intermediate steps, with trifluoroacetic acid (TFA) used for deprotection.
- The final dihydrochloride salt exhibits enhanced stability and solubility, critical for biological assays and pharmaceutical formulation.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-fluorobenzaldehyde, 2-bromoethylamine, imidazole precursors |
| Key reagents | NaH, TBAI, TFA, diphenylphosphoryl azide, methanolic HCl |
| Solvents | THF, CH2Cl2, methanol, isopropanol/water mixtures |
| Reaction temperatures | 0 °C to 60 °C |
| Reaction times | 1 to 48 hours depending on step |
| Yields | 56% to 94% depending on step and method |
| Salt formation | Methanolic HCl precipitation at 0 °C to RT |
| Purity and characterization | Confirmed by NMR, mass spectrometry, HPLC |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
The biological activity of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride has been explored in various studies, focusing on its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key kinases and modulation of apoptotic pathways.
Neurotransmitter Modulation
The structural features of this compound suggest interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This could lead to effects on mood regulation and cognitive functions.
In Vivo Antitumor Studies
A study involving a mouse model demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition. The results indicated that the compound could be developed into a therapeutic agent with manageable toxicity profiles.
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown favorable absorption and distribution characteristics in animal models. These studies are crucial for understanding the compound's potential for clinical applications.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | PLK4 | <10 | [Study Reference] |
| Compound B | Pim Kinases | 0.4 - 1.1 | [Study Reference] |
| Compound C | MM1.S Cells | 640 | [Study Reference] |
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. This compound may also affect neurotransmitter systems, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Key Observations :
- Halogen Effects : Fluorine (atomic radius: 0.64 Å) vs. chlorine (0.99 Å) influences steric bulk and electronic properties. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s larger size may improve lipophilicity .
- Positional Isomerism : The target compound’s fluorophenyl group at the imidazole 4-position contrasts with the chlorophenyl analog’s substitution at the 1-position, altering spatial orientation in receptor binding .
Physicochemical and Pharmacological Properties
Notes:
Biological Activity
2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is CHClFN, with a molecular weight of 278.16 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| IUPAC Name | 2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine; dihydrochloride |
| MDL No. | MFCD14583823 |
| Pubchem CID | 54595443 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily linked to its interaction with various receptors, notably the GABA-A receptor. Research indicates that derivatives of imidazole can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity and providing therapeutic effects in conditions such as anxiety and epilepsy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including those similar to 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine. The compound exhibits moderate to good antibacterial activity against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Enterococcus faecalis | 8.33 - 23.15 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Study on GABA-A Receptor Modulation
In a study focused on the structural optimization of imidazole derivatives, researchers identified that certain substitutions on the phenyl ring significantly enhanced metabolic stability and receptor affinity. The compound was shown to maintain over 90% of its parent structure after incubation with human liver microsomes, indicating a favorable pharmacokinetic profile .
Antimicrobial Efficacy
A comparative analysis involving various imidazole derivatives highlighted that compounds similar to 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine exhibited potent activity against Gram-positive bacteria, with IC values in the nanomolar range for certain strains . This positions them as potential candidates for further development in antibiotic therapies.
Q & A
Q. What are the standard synthetic protocols for 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride?
- Methodology : The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:
- Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions, using catalysts like zinc chloride .
- Fluorophenyl group introduction : Nucleophilic substitution with fluorinated aryl halides, optimized with bases like K₂CO₃ .
- Salt formation : Treatment with HCl to yield the dihydrochloride salt, enhancing solubility and stability .
- Critical parameters : Temperature control (e.g., reflux conditions), solvent selection (DMF or DCM), and catalyst efficiency to minimize side reactions .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- Spectroscopy : ¹H/¹³C NMR to verify imidazole ring protons and fluorophenyl substituents; IR for functional group analysis .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (278.15 g/mol, C₁₁H₁₄Cl₂FN₃) .
- Thermal analysis : Melting point determination (experimentally derived) and TGA for stability assessment .
- Purity validation : HPLC with UV detection (≥95% purity threshold) .
Q. What biological targets are associated with this compound?
- Mechanistic insights : The imidazole core interacts with enzymes/receptors, particularly those involved in signaling pathways (e.g., kinases, GPCRs) .
- Fluorophenyl role : Enhances lipophilicity and metabolic stability, improving target binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Strategies :
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst screening : Test palladium/copper catalysts for cross-coupling efficiency .
- Temperature gradients : Use controlled heating (e.g., 60–80°C) to balance reaction rate and selectivity .
- Monitoring : In-situ FTIR or LC-MS to track intermediate formation .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl or methyl-substituted imidazoles) to identify SAR trends .
- Data normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay results .
Q. What computational methods are suitable for modeling this compound’s QSAR?
- Tools :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, COX-2) .
- DFT calculations : Gaussian09 for optimizing geometry and electrostatic potential maps .
- Validation : Cross-correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. How does the fluorophenyl substituent influence pharmacokinetic properties?
- Key impacts :
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro .
- Experimental validation : Microsomal stability assays using liver S9 fractions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
